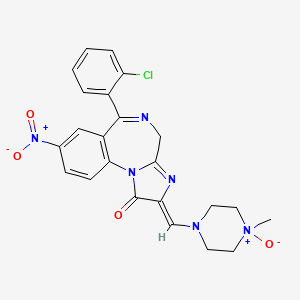![molecular formula C19H24N2O2 B13412419 4-[4-[(Pentylamino)methyl]phenoxy]benzamide](/img/structure/B13412419.png)
4-[4-[(Pentylamino)methyl]phenoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[(Pentylamino)methyl]phenoxy]benzamide is a chemical compound with the molecular formula C19H24N2O2. It is known for its complex structure, which includes a benzamide group, a phenoxy group, and a pentylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(Pentylamino)methyl]phenoxy]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The use of environmentally benign reagents and catalysts is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-[(Pentylamino)methyl]phenoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.
Reduction: Reduction reactions can modify the amide group to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing amides to amines.
Substitution: Reagents like bromine (Br2) and N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
Oxidation: Benzoic acids
Reduction: Amines
Substitution: Brominated aromatic compounds
Aplicaciones Científicas De Investigación
4-[4-[(Pentylamino)methyl]phenoxy]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-[(Pentylamino)methyl]phenoxy]benzamide involves its interaction with specific molecular targets. As a kappa-selective antagonist, it binds to kappa opioid receptors, inhibiting their activity. This interaction can modulate various physiological pathways, potentially leading to therapeutic effects in mood and addictive disorders .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxybenzamine: An alpha-adrenergic antagonist used to treat hypertension.
4-Methyl-N-(4-{4-[(4-methylbenzoyl)amino]phenoxy}phenyl)benzamide: A compound with a similar structure but different functional groups.
Uniqueness
4-[4-[(Pentylamino)methyl]phenoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its kappa-selective antagonist activity sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H24N2O2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-[4-[(pentylamino)methyl]phenoxy]benzamide |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-13-21-14-15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)19(20)22/h5-12,21H,2-4,13-14H2,1H3,(H2,20,22) |
Clave InChI |
RJMQAVZPAFHQLE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


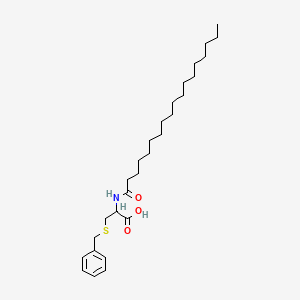
![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)
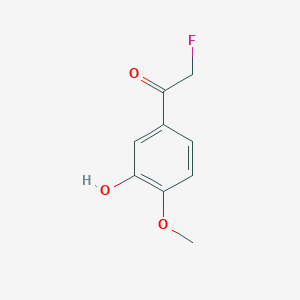
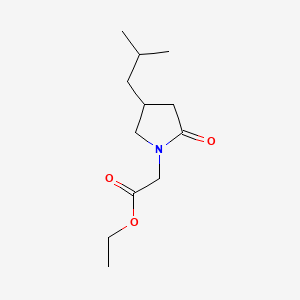
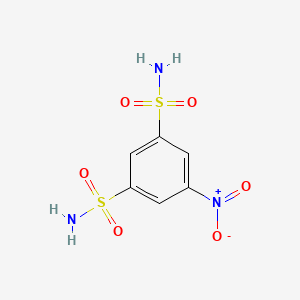
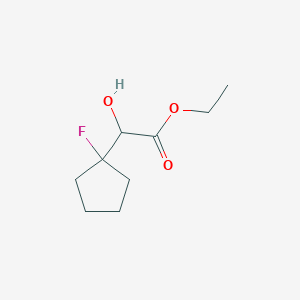

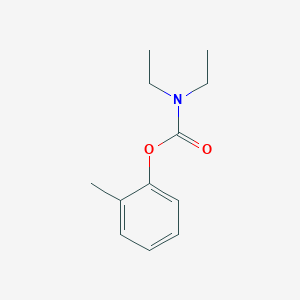
![3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B13412392.png)
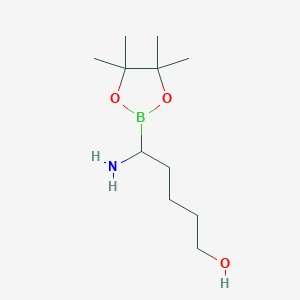
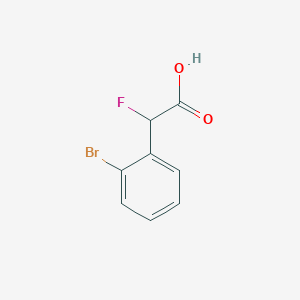
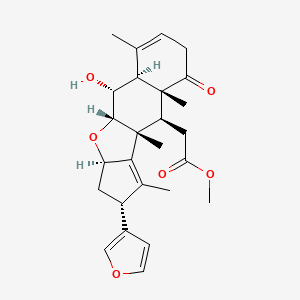
![[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI)](/img/structure/B13412404.png)
